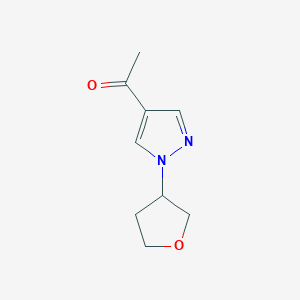

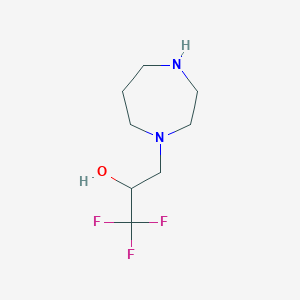

1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-chlorethan-1-on

Übersicht

Beschreibung

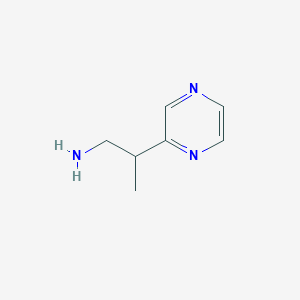

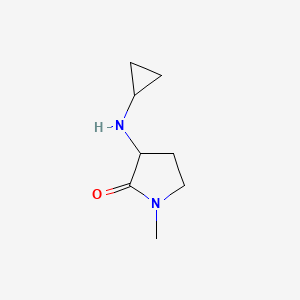

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, also known as 2-Chloro-1-ethyl-4-(2-hydroxyethyl)piperidine or Chlophedianol, is a synthetic organic compound and a member of the piperidine family. It is a colorless, crystalline solid that is highly soluble in water and other organic solvents. Chlophedianol has a wide range of applications in the pharmaceutical, cosmetic, and chemical industries.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

Piperidinderivate sind von zentraler Bedeutung bei der Synthese von bioaktiven Molekülen. Sie dienen als Schlüsselintermediate bei der Herstellung komplexer Pharmazeutika. Die fragliche Verbindung kann zur Synthese von substituierten Piperidinen verwendet werden, die in verschiedenen Klassen von Arzneimitteln vorkommen .

Entwicklung von Medikamenten für das Zentralnervensystem (ZNS)

Der strukturelle Baustein von Piperidin findet sich häufig in Molekülen wieder, die auf das ZNS abzielen. Diese Verbindung könnte aufgrund ihrer Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und ihrer modifizierbaren pharmakokinetischen Eigenschaften bei der Entwicklung neuer therapeutischer Wirkstoffe zur Behandlung von ZNS-Erkrankungen eingesetzt werden .

Synthese von Antihistaminika

Piperidinderivate sind bekannt für ihren Einsatz bei der Herstellung von Antihistaminika. Die Hydroxyethylgruppe in der Verbindung könnte die Interaktion mit Histaminrezeptoren potenziell verbessern, was sie zu einem Kandidaten für die Synthese neuer Antihistaminika macht .

Inhalative Genmedizin-Lieferung

Die strukturelle Flexibilität von Piperidinderivaten macht sie geeignet für die Herstellung inhalativer Trägersysteme für mRNA- und CRISPR-Cas9-Geneditoren. Diese Verbindung könnte so modifiziert werden, dass sie Teil eines biologisch abbaubaren ionisierbaren Lipids ist, wodurch die Abgabe von Genmedizin in die Lunge verbessert wird .

Entzündungshemmende und analgetische Wirkstoffe

Aufgrund der inhärenten pharmakologischen Aktivität von Piperidinderivaten könnte diese Verbindung auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht werden. Sie könnte als Vorläufer bei der Synthese neuer Verbindungen mit potenziellen Anwendungen in der Schmerztherapie und Entzündungsbekämpfung dienen .

Katalyse in der organischen Synthese

Piperidinderivate können als Katalysatoren oder Cokatalysatoren in verschiedenen organischen Reaktionen fungieren. Die Chlor- und Hydroxyethylgruppen der Verbindung könnten genutzt werden, um neue katalytische Systeme zu entwickeln, die chemische Transformationen erleichtern oder verbessern können .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Chlophedianol in laboratory experiments include its low cost, ease of handling, and stability. It is also non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, Chlophedianol is not suitable for use in certain applications, such as those involving high temperatures or corrosive chemicals.

Zukünftige Richtungen

The potential future applications of Chlophedianol are numerous. These include further research into its anti-inflammatory, anti-diabetic, and anti-cancer properties, as well as its potential use in the development of drug delivery systems and new polymers. In addition, it could be used as a starting material for the synthesis of other organic compounds, such as piperidine derivatives. Finally, further research into its mechanism of action could lead to a better understanding of its effects on the nervous system and other biochemical and physiological processes.

Biochemische Analyse

Biochemical Properties

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine-containing compounds, which are significant in the pharmaceutical industry . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Cellular Effects

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to play a significant role in the pharmaceutical industry due to their biological activity . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to interact with various enzymes and proteins, leading to significant pharmacological effects . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, can exhibit significant biological activity over extended periods . These long-term effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one can vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in various studies. Piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit dose-dependent biological activity . These effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to play a significant role in the pharmaceutical industry due to their biological activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Transport and Distribution

The transport and distribution of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one within cells and tissues are crucial for its biological activity. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation. Piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit significant biological activity due to their transport and distribution properties . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit significant biological activity due to their subcellular localization properties . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.

Eigenschaften

IUPAC Name |

2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPCGRGNIWQAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)

![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)